molecular formula C7H4BrIN2 B12101348 4-Amino-2-bromo-5-iodobenzonitrile

4-Amino-2-bromo-5-iodobenzonitrile

Katalognummer: B12101348
Molekulargewicht: 322.93 g/mol
InChI-Schlüssel: BWWMOKGTLXZLCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Amino-2-bromo-5-iodobenzonitrile is an organic compound with the molecular formula C7H4BrIN2. It is a derivative of benzonitrile, featuring amino, bromo, and iodo substituents on the benzene ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-iodobenzonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination and iodination of 4-aminobenzonitrile. The reaction conditions often include the use of bromine and iodine reagents in the presence of catalysts and solvents to facilitate the halogenation process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-2-bromo-5-iodobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted benzonitriles .

Wissenschaftliche Forschungsanwendungen

4-Amino-2-bromo-5-iodobenzonitrile has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-Amino-2-bromo-5-iodobenzonitrile is primarily related to its ability to participate in various chemical reactions. The presence of amino, bromo, and iodo groups allows it to interact with different molecular targets and pathways. For example, in coupling reactions, the halogen atoms facilitate the formation of new carbon-carbon bonds through palladium-catalyzed processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-Amino-2-bromo-5-iodobenzonitrile is unique due to the presence of both bromo and iodo substituents, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for developing new materials and pharmaceuticals .

Eigenschaften

Molekularformel

C7H4BrIN2

Molekulargewicht

322.93 g/mol

IUPAC-Name

4-amino-2-bromo-5-iodobenzonitrile

InChI

InChI=1S/C7H4BrIN2/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2H,11H2

InChI-Schlüssel

BWWMOKGTLXZLCD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1I)N)Br)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.